Solid-State Thermal Stability: Elevated Melting Point Versus Unsubstituted Benzamide
2-Bromo-6-fluorobenzamide exhibits a melting point of 154-156°C, representing an increase of approximately 26-28°C relative to unsubstituted benzamide (mp 128-130°C) [1]. This elevation is attributable to enhanced intermolecular interactions from halogen bonding (C–Br···O=C and C–F···H–N) and hydrogen bonding involving the amide moiety, as documented in structural systematics studies of halogenated benzamides [2].
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 154-156°C |
| Comparator Or Baseline | Unsubstituted benzamide: 128-130°C |
| Quantified Difference | Δ ≈ +26°C to +28°C |
| Conditions | Solid-state measurement; data from supplier datasheets and standard reference values |
Why This Matters
The higher melting point indicates improved thermal stability during storage and handling, reducing degradation risk in laboratory inventory management and providing a simple identity verification metric upon receipt.
- [1] PubChem. Benzamide. Compound Summary. Melting point: 128-130°C. View Source
- [2] Hehir, N. (2017). Structural systematics of halogenated benzamides. PhD thesis, Dublin City University. Analysis of halogen bonding and hydrogen bonding trends in bromo- and iodo-substituted benzamides. View Source
